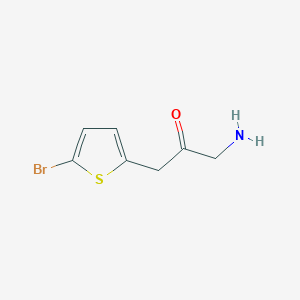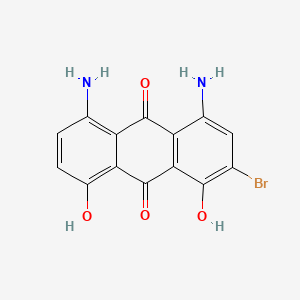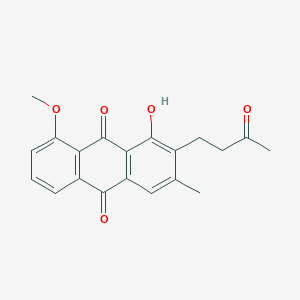
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by subsequent functional group modifications.
Friedel-Crafts Acylation: Anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Hydroxylation and Methoxylation: The acylated anthracene undergoes hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups, respectively. These reactions are typically carried out using reagents like sodium hydroxide and dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and methoxy positions. Reagents like halogens and nucleophiles such as amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles in polar solvents.
Major Products Formed
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinones with various functional groups.
Aplicaciones Científicas De Investigación
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups facilitate binding to specific enzymes, while the quinone moiety can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to intercalate into DNA also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone
- 1-Hydroxy-8-methoxynaphthalene
- Isoauraptene
Uniqueness
1-Hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
84340-89-6 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-hydroxy-8-methoxy-3-methyl-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10-9-14-17(19(23)12(10)8-7-11(2)21)20(24)16-13(18(14)22)5-4-6-15(16)25-3/h4-6,9,23H,7-8H2,1-3H3 |
Clave InChI |
YVRBWENTRGJSPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCC(=O)C)O)C(=O)C3=C(C2=O)C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


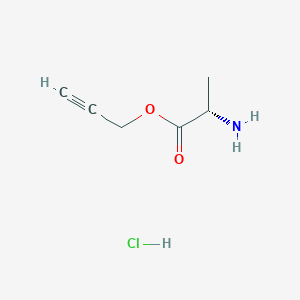
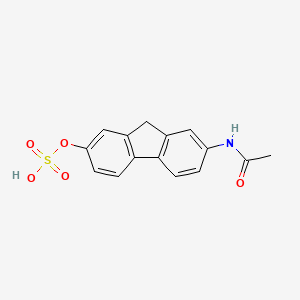
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


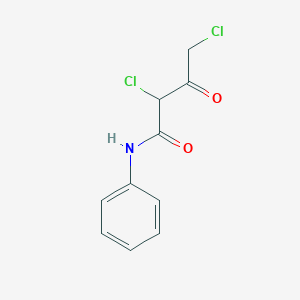

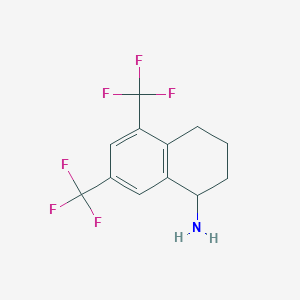
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

